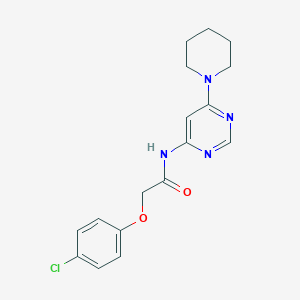

2-(4-chlorophenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The crystal structures of closely related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, provide insights into the molecular conformation, including folded conformations and intramolecular hydrogen bonding that stabilize the structure. These structural features are critical for understanding the molecular interactions and stability of such compounds (S. Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl compounds, as illustrated by their reactions with phosgene to produce novel pyridopyrimidinones, showcases the versatility of these molecules in undergoing chemical transformations. This reactivity is pivotal for the synthesis of derivatives with enhanced biological or physical properties (H. L. Yale & E. Spitzmiller, 1977).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as the study of vibrational spectroscopic signatures and the effect of rehybridization on molecules like N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, provide valuable information on the physical characteristics, including stability and molecular interactions, which are crucial for the application and handling of these compounds (S. J. Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties of compounds within this class, especially their interaction with various reagents and conditions, underscore their chemical versatility and potential for modification. Studies, such as the oxidation reactivity channels explored for related pyridinyl acetamides, provide insights into the chemical behavior and potential pathways for derivative synthesis, which can be pivotal for pharmaceutical and agricultural applications (Sylvie L. Pailloux et al., 2007).

Applications De Recherche Scientifique

Synthesis and Material Science Applications

Three-Component Reactions and Polymer Complex Formation

Klimova et al. (2013) detailed a study on the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives along with polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work underscores the synthetic versatility of pyrimidine and piperidine derivatives in creating complex molecular architectures and materials with potential application in material science and catalysis (Klimova et al., 2013).

Antimicrobial Activity

Synthesis of Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives exhibiting significant antibacterial and antifungal activities. This research highlights the potential of pyrimidine derivatives as lead compounds for developing new antimicrobial agents, emphasizing their relevance in addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Herbicidal Activity

Novel Herbicidal Compounds

Antiamoebic and Pharmacological Evaluations

Antiamoebic Activity

Parveen et al. (2010) explored the antiamoebic activity of 6-ferrocenyl-4-aryl-2-substituted pyrimidine derivatives, identifying compounds with potent activity against Entamoeba histolytica. This study demonstrates the potential of pyrimidine derivatives in the development of treatments for amoebiasis, a significant parasitic disease (Parveen et al., 2010).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c18-13-4-6-14(7-5-13)24-11-17(23)21-15-10-16(20-12-19-15)22-8-2-1-3-9-22/h4-7,10,12H,1-3,8-9,11H2,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJKKFIZKOKKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)

![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)

![Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate](/img/structure/B2490709.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)